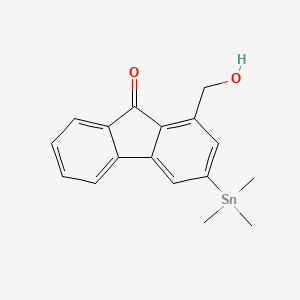
Sulfanylideneosmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylideneosmium is a chemical compound that contains osmium and sulfur Osmium is a dense, hard, and brittle metal in the platinum group, known for its high melting point and resistance to corrosion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfanylideneosmium can be synthesized through several methods. One common approach involves the reaction of osmium tetroxide with hydrogen sulfide. The reaction proceeds as follows: [ \text{OsO}_4 + 4\text{H}_2\text{S} \rightarrow \text{OsS}_4 + 4\text{H}_2\text{O} ] This reaction requires careful control of temperature and pressure to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxic nature of osmium tetroxide and hydrogen sulfide. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfanylideneosmium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Ligands like phosphines or amines can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium(VI) compounds, while reduction can produce osmium(II) compounds.
Wissenschaftliche Forschungsanwendungen
Sulfanylideneosmium has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its unique chemical properties.
Medicine: There is interest in its potential use in cancer therapy, particularly in targeting specific cancer cells.
Wirkmechanismus
The mechanism by which sulfanylideneosmium exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. This interaction is mediated through the formation of coordination complexes with sulfur and osmium atoms, which can disrupt normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Osmium Tetrasulfide (OsS4): Similar in composition but differs in its specific chemical properties and reactivity.
Osmium Tetroxide (OsO4): A well-known oxidizing agent with different applications and safety considerations.
Uniqueness: Sulfanylideneosmium is unique due to its specific combination of osmium and sulfur, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
116098-51-2 |
|---|---|
Molekularformel |
OsS |
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
sulfanylideneosmium |
InChI |
InChI=1S/Os.S |
InChI-Schlüssel |
YHYKAMJEIQTQCW-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Os] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
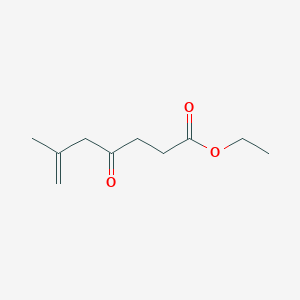
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
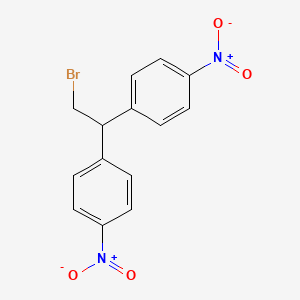
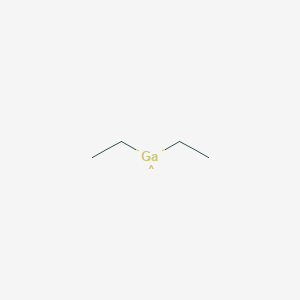
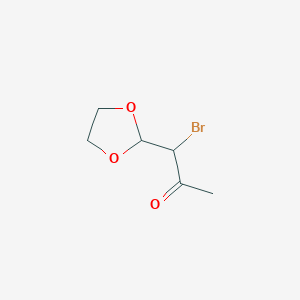
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

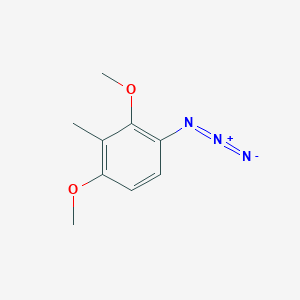
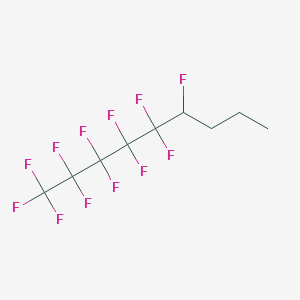


![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
